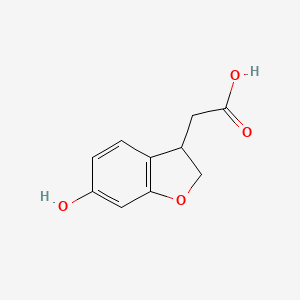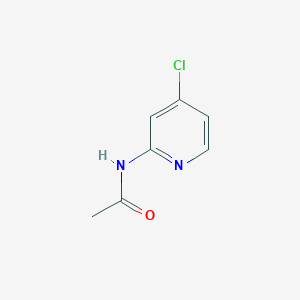
N-(4-Chloropyridin-2-yl)acetamide
描述
“N-(4-Chloropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It has a molecular weight of 170.6 .
Molecular Structure Analysis
The InChI code for “N-(4-Chloropyridin-2-yl)acetamide” is 1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) . This indicates that the molecule consists of a pyridine ring with a chlorine atom at the 4th position and an acetamide group attached to the nitrogen atom .Physical And Chemical Properties Analysis
“N-(4-Chloropyridin-2-yl)acetamide” has a molecular weight of 170.6 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.科学研究应用
“N-(4-Chloropyridin-2-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O . It’s used in various scientific fields, particularly in medicinal chemistry .
One potential application of this compound is in the synthesis of pharmaceuticals . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . The compound could be used to synthesize new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .
The methods of application or experimental procedures would depend on the specific context in which the compound is being used. For example, in drug synthesis, it might be used as a building block or intermediate. The specific technical details or parameters would also depend on the context, including factors like the reaction conditions, the other reactants involved, and the desired end product .
As for the results or outcomes obtained, again, this would depend on the specific application. In the context of drug synthesis, the outcome might be a new pharmaceutical compound with potential therapeutic benefits .
-
Crystallography and Material Science
- The compound has been studied in the field of crystallography . The crystal structure of the compound, C14H13ClN2O3S, features a three-dimensional network stabilized by intermolecular C—H O hydrogen bonds between the molecules . The 4-methylphenylsulfonyl ring forms a dihedral angle of 30.6 (1)° with the 4-chloropyridine ring .
- In terms of methods, crystallography involves the study of atomic and molecular structure of a crystal. X-ray crystallography can be used to determine the arrangement of atoms within a crystal .
- The results of such studies can provide valuable insights into the properties of the material, which can have implications for its potential uses in various fields .
-
Chemical Synthesis
- “N-(4-Chloropyridin-2-yl)acetamide” can be used as a building block in the synthesis of more complex chemical compounds .
- The methods of application would involve standard techniques in organic synthesis, such as various types of chemical reactions .
- The outcomes of such synthesis could be new compounds with potential applications in various fields, such as pharmaceuticals, materials science, and more .
-
Pharmacology
- The compound could be used in the field of pharmacology, particularly in the development of new pharmaceutical compounds .
- The methods of application would involve various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- The outcomes could include the synthesis of new pharmaceuticals or improvements to the processes by which existing pharmaceuticals are made .
-
Industrial Organic Chemistry
- “N-(4-Chloropyridin-2-yl)acetamide” could be used in industrial organic chemistry, especially in the synthesis of biologically active drugs .
- The methods of application would involve various chemical reactions and techniques used in organic synthesis .
- The outcomes could include the synthesis of new biologically active substances based on molecular interactions .
安全和危害
属性
IUPAC Name |
N-(4-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAEYIAUBBKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628624 | |
| Record name | N-(4-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloropyridin-2-yl)acetamide | |
CAS RN |
245056-66-0 | |
| Record name | N-(4-Chloropyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

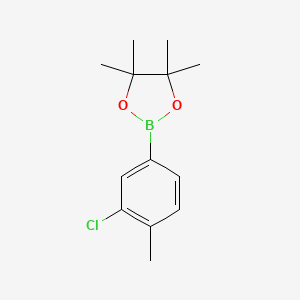
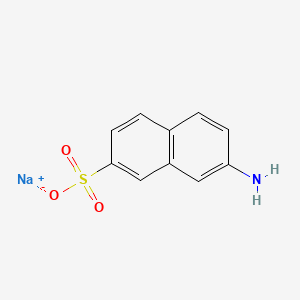
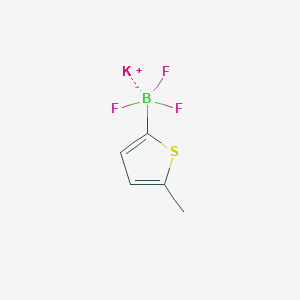
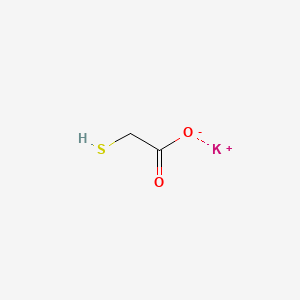
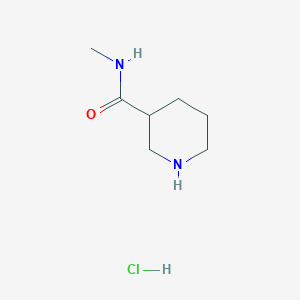
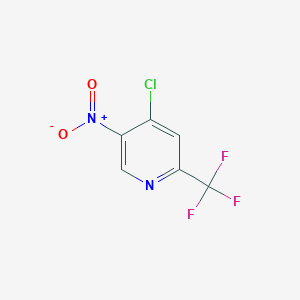
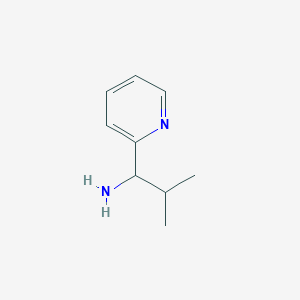
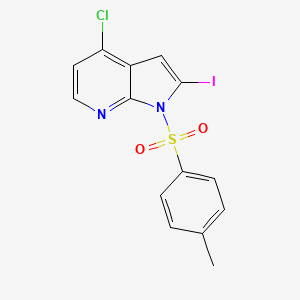
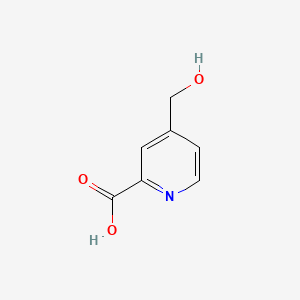
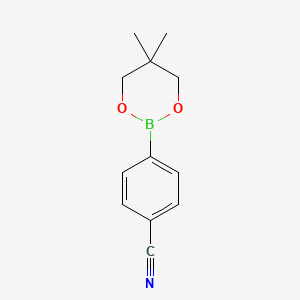
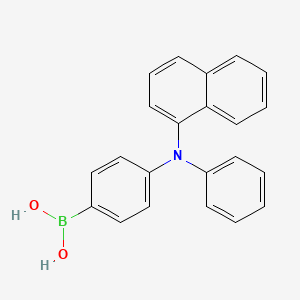

![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
